N-(4-bromo-3-chlorophenyl)-2-chloroacetamide
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Overview
Description
N-(4-bromo-3-chlorophenyl)-2-chloroacetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of bromine, chlorine, and acetamide functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-chlorophenyl)-2-chloroacetamide typically involves the reaction of 4-bromo-3-chloroaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-bromo-3-chloroaniline+chloroacetyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-chlorophenyl)-2-chloroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the bromine and chlorine atoms.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products include derivatives with different substituents replacing the halogen atoms.
Oxidation: Products may include compounds with higher oxidation states of bromine or chlorine.
Reduction: Reduced forms of the compound with lower oxidation states of the halogens.
Scientific Research Applications
N-(4-bromo-3-chlorophenyl)-2-chloroacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-chlorophenyl)-2-chloroacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-3-chlorophenyl)-2-methoxy-4-(methylthio)benzamide
- N-(4-bromo-3-chlorophenyl)-2-fluorobenzenemethanamine
- N-(4-bromo-3-chlorophenyl)-2-nitrobenzamide
Uniqueness
N-(4-bromo-3-chlorophenyl)-2-chloroacetamide is unique due to its specific combination of bromine, chlorine, and acetamide functional groups. This combination imparts distinct reactivity and properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-(4-bromo-3-chlorophenyl)-2-chloroacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrCl2NO/c9-6-2-1-5(3-7(6)11)12-8(13)4-10/h1-3H,4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPKUHYLKVQBNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCl)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrCl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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